Efaroxan hydrochloride, (R)-
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Overview
Description
Efaroxan hydrochloride, ®-, is a potent and selective α2-adrenoceptor antagonist and imidazoline I1 receptor ligand. It is widely studied for its pharmacological effects, particularly in the regulation of insulin secretion and cardiovascular functions. The compound’s molecular formula is C13H16N2O•HCl, and it has a molecular weight of 252.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of efaroxan hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The synthesis begins with the formation of the benzofuran ring, which is achieved through cyclization reactions involving appropriate precursors.
Imidazole Ring Formation: The imidazole ring is then introduced via a condensation reaction with suitable reagents.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of efaroxan hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Efaroxan hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert efaroxan hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of efaroxan hydrochloride, each with distinct pharmacological properties.
Scientific Research Applications
Efaroxan hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of α2-adrenoceptor antagonists and imidazoline receptor ligands.
Biology: The compound is employed in research on insulin secretion and pancreatic β-cell function.
Medicine: Efaroxan hydrochloride is investigated for its potential therapeutic effects in diabetes and cardiovascular diseases.
Industry: It is used in the development of new pharmacological agents targeting α2-adrenoceptors and imidazoline receptors.
Mechanism of Action
Efaroxan hydrochloride exerts its effects primarily through antagonism of α2-adrenoceptors and binding to imidazoline I1 receptors. This leads to the inhibition of ATP-sensitive potassium channels in pancreatic β-cells, resulting in increased insulin secretion . Additionally, its interaction with imidazoline receptors influences cardiovascular functions by modulating blood pressure and vascular tone .
Comparison with Similar Compounds
Idazoxan: Another α2-adrenoceptor antagonist with similar pharmacological properties.
Cirazoline: An α1-adrenoceptor agonist and α2-adrenoceptor antagonist.
Guanabenz: An α2-adrenoceptor agonist with distinct effects on blood pressure regulation.
Uniqueness: Efaroxan hydrochloride is unique due to its dual action as an α2-adrenoceptor antagonist and imidazoline I1 receptor ligand. This dual mechanism allows it to modulate both insulin secretion and cardiovascular functions, making it a valuable compound in pharmacological research .
Properties
CAS No. |
184868-75-5 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H/t13-;/m1./s1 |
InChI Key |
DWOIUCRHVWIHAH-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
Origin of Product |
United States |
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